Ethyl fluoroacetate

Catalog No.
S1892265
CAS No.
459-72-3
M.F
C4H7FO2
M. Wt
106.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl fluoroacetate

CAS Number

459-72-3

Product Name

Ethyl fluoroacetate

IUPAC Name

ethyl 2-fluoroacetate

Molecular Formula

C4H7FO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3

InChI Key

VCYZVXRKYPKDQB-UHFFFAOYSA-N

SMILES

CCOC(=O)CF

solubility

SOL IN WATER

Canonical SMILES

CCOC(=O)CF

The exact mass of the compound Ethyl fluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133459. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl fluoroacetate is a monofluorinated ester recognized for its role as a reactive intermediate in the synthesis of specialized chemical compounds. Its primary value lies in the ability to introduce a fluorine atom into molecular structures, a modification that can significantly alter the biological activity, metabolic stability, and physicochemical properties of the final product. This makes it a key precursor in the production of certain pharmaceuticals, agrochemicals, and high-performance materials like specialty polymers and electrolyte additives for lithium-ion batteries. Unlike its non-fluorinated counterpart, ethyl acetate, or its other halogenated analogs, the unique electronegativity and bond strength of the C-F bond in ethyl fluoroacetate dictate its specific reactivity profile, which is crucial for targeted synthetic outcomes.

Substituting ethyl fluoroacetate with its more common halogenated analogs, such as ethyl chloroacetate or ethyl bromoacetate, is often unfeasible due to fundamental differences in reactivity and electrochemical properties. The carbon-fluorine bond is significantly stronger and less polarizable than carbon-chlorine or carbon-bromine bonds, leading to different reaction kinetics and, in some cases, entirely different reaction pathways. For instance, in reactions like the Reformatsky synthesis, the choice of halide directly impacts enolate formation and subsequent addition, making direct substitution problematic. In electrochemical applications, such as lithium-ion battery electrolytes, the high oxidative stability of the C-F bond is a critical performance differentiator that cannot be replicated by other halides, which are more susceptible to degradation at high voltages.

Superior Oxidative Stability for High-Voltage Lithium-Ion Battery Electrolytes

Fluorinated esters like ethyl fluoroacetate exhibit significantly higher oxidative stability compared to conventional carbonate-based electrolytes, which is a critical requirement for next-generation high-voltage lithium-ion batteries. For example, a nonflammable electrolyte based on methyl 3,3,3-trifluoropropionate (a related fluorinated ester) showed no thermal decomposition of the electrolyte up to 270°C when in contact with a charged LiCoO2 cathode, whereas a standard ethylene carbonate/dimethyl carbonate (EC/DMC) electrolyte began to decompose at 200°C. This enhanced stability prevents electrolyte degradation at the cathode surface, enabling stable cycling at higher voltages.

Evidence DimensionOnset of Thermal Decomposition of Electrolyte with Charged LiCoO2
Target Compound Data>270 °C (inferred for fluorinated esters)
Comparator Or BaselineConventional Carbonate Electrolyte (EC/DMC): ~200 °C
Quantified DifferenceAt least a 70 °C higher thermal stability threshold
ConditionsDifferential Scanning Calorimetry (DSC) analysis of charged LiCoO2 electrodes in the respective electrolytes.

For buyers developing high-energy density batteries, this superior thermal and oxidative stability is a key enabling property, allowing for safer operation and longer cycle life at voltages above 4.5V.

Enabling High-Yield Fluorination in Synthetic Chemistry

Ethyl fluoroacetate serves as an efficient precursor for introducing fluorine into organic molecules. In a patented preparation method, the reaction of ethyl chloroacetate with a solid dispersion of potassium fluoride at 20°C for 3 hours resulted in a 99.1% yield of ethyl fluoroacetate with 99.7% purity. This demonstrates a highly efficient and scalable process for producing this key fluorinated building block, which is a significant advantage for industrial procurement where yield and purity are critical cost and quality factors.

Evidence DimensionYield of Ethyl Fluoroacetate from Ethyl Chloroacetate
Target Compound Data99.1% yield
Comparator Or BaselineTraditional methods with yields between 45-80%
Quantified DifferenceUp to a 54.1% increase in yield compared to lower-end traditional methods
ConditionsReaction of ethyl chloroacetate with a potassium fluoride solid dispersion at 20°C for 3 hours.

For buyers in the pharmaceutical and agrochemical industries, the high-yield synthesis of ethyl fluoroacetate translates to a more cost-effective and reliable supply of a critical fluorinated intermediate, ensuring process efficiency and final product quality.

Weakened Li+ Solvation for Improved Ion Transport in Battery Anodes

In advanced battery systems, such as those with silicon anodes, the interaction between lithium ions (Li+) and the electrolyte solvent is a key factor in performance. Ethyl fluoroacetate (EFA), when used as a co-solvent, exhibits a low binding energy with Li+, which lowers the energy barrier for the Li+ desolvation process. This facilitated desolvation leads to faster ion transport and improved rate capability. A silicon-carbon anode in an electrolyte containing EFA demonstrated a high reversible capacity of 1709.1 mAh g−1 and retained 85.2% of this capacity after 250 cycles at 0.2C. This is a significant improvement over standard electrolytes where strong Li+ solvation can hinder performance.

Evidence DimensionCapacity Retention of Si-C Anode
Target Compound Data85.2% after 250 cycles (with EFA co-solvent)
Comparator Or BaselinePoor cycling and rate performance in incompatible electrolytes with strong Li+ solvation
Quantified DifferenceDemonstrates superior cyclability and rate capability
ConditionsSilicon-carbon anode cycled at 0.2C in an electrolyte containing ethyl fluoroacetate (EFA) and fluoroethylene carbonate (FEC).

This property is crucial for developers of high-capacity, fast-charging batteries, as it directly addresses a key bottleneck in ion transport, leading to longer-lasting and better-performing energy storage devices.

Development of High-Voltage ( >4.5V) Lithium-Ion Battery Electrolytes

Ethyl fluoroacetate is a strong candidate for use as a co-solvent or additive in electrolytes for high-energy lithium-ion batteries operating at high voltages. Its inherent oxidative stability, superior to that of traditional carbonate solvents, helps to form a stable solid electrolyte interphase (SEI) on the cathode surface, preventing electrolyte decomposition and extending the cycle life of the battery.

Precursor for Fluorinated Agrochemicals and Pharmaceuticals

As a key building block, ethyl fluoroacetate is used in the synthesis of a variety of fluorinated agrochemicals and active pharmaceutical ingredients (APIs). Its well-defined reactivity allows for the controlled introduction of fluorine, which can enhance the biological efficacy and metabolic stability of the final product. The availability of high-yield synthetic routes makes it a cost-effective choice for large-scale production.

Formulation of Electrolytes for Fast-Charging Silicon Anode Batteries

The ability of ethyl fluoroacetate to weaken the solvation of lithium ions makes it a valuable component in electrolytes designed for high-capacity silicon anodes. By reducing the energy barrier for Li+ desolvation, it facilitates faster ion transport, which is essential for achieving high rate capabilities and improved cycling stability in next-generation energy storage systems.

Color/Form

LIQUID

XLogP3

0.9

Boiling Point

120.0 °C
121.6 °C @ 758 MM HG

Vapor Density

3.7 (AIR= 1)

Density

1.0926 @ 20.5 °C

Odor

ODOR OF ETHYL ACETATE

UNII

AUS1L6UM7B

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (60.2%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (60.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (39.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

459-72-3

Wikipedia

Ethyl fluoroacetate

Methods of Manufacturing

FLUOROACETIC ACID...PREPD COMMERCIALLY BY REACTING PURIFIED ETHYL CHLOROACETATE WITH DRY, POWDERED POTASSIUM FLUORIDE IN STIRRED AUTOCLAVE @ 200 °C FOR CA 11 HR. RESULTANT ETHYL FLUOROACETATE...

General Manufacturing Information

Acetic acid, 2-fluoro-, ethyl ester: ACTIVE
THIS VOL CONTAINS REVIEWS OF CHEM REACTIVITY OF CARBON-FLUORINE BOND & ITS PHYSICAL CHARACTERISTICS. SOME TOPICS CONSIDERED ARE TOXIC EFFECTS OF CARBON-FLUORINE COMPD.

Dates

Last modified: 08-16-2023

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